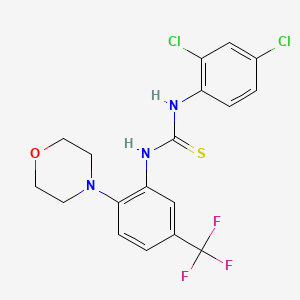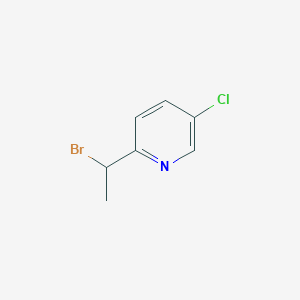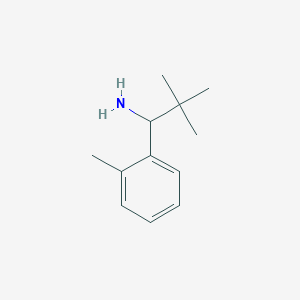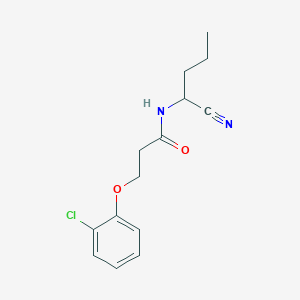![molecular formula C26H27ClN4O3 B2712090 1-(4-{4-[6-Chloro-3-(morpholin-4-ylcarbonyl)quinolin-4-yl]piperazin-1-yl}phenyl)ethanone CAS No. 1326936-02-0](/img/structure/B2712090.png)
1-(4-{4-[6-Chloro-3-(morpholin-4-ylcarbonyl)quinolin-4-yl]piperazin-1-yl}phenyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-(4-{4-[6-Chloro-3-(morpholin-4-ylcarbonyl)quinolin-4-yl]piperazin-1-yl}phenyl)ethanone” is a complex organic compound . It contains a quinoline nucleus, which is present in numerous biological compounds . Quinoline derivatives are utilized in various areas such as medicine, food, catalysts, dyes, materials, refineries, electronics, etc .
Synthesis Analysis
The synthesis of such compounds often involves the use of morpholine derivatives . Morpholine is a common moiety in drug discovery, and its chemical modification can result in improved therapeutic effects .
Molecular Structure Analysis
The molecular structure of this compound is complex, involving a quinoline core, a morpholine moiety, and a piperazine ring . The exact structure would depend on the specific synthetic route and the conditions under which the compound was synthesized.
Chemical Reactions Analysis
Quinoline derivatives, including this compound, are known to exhibit a wide range of biological activities . They can inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death .
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
A significant body of research has focused on the synthesis and characterization of derivatives and complexes involving 1-(4-{4-[6-Chloro-3-(morpholin-4-ylcarbonyl)quinolin-4-yl]piperazin-1-yl}phenyl)ethanone. Studies have developed efficient methods for synthesizing novel dihydropyrimidinone derivatives containing piperazine/morpholine moiety through a one-pot Biginelli synthesis, emphasizing the structural diversity and potential applications of these compounds in various fields, including medicinal chemistry and material science (Bhat et al., 2018). Additionally, research has led to the discovery of new substituted phenylpiperazines through electrochemical synthesis, offering an environmentally friendly and reagent-less method for generating phenylpiperazine derivatives in high yields (Nematollahi & Amani, 2011).
Antimicrobial and Antifungal Activities
The antimicrobial and antifungal potentials of compounds related to this compound have been explored. Notably, novel morpholine, thiomorpholine, and N-substituted piperazine coupled 2-(thiophen-2-yl)dihydroquinolines demonstrated potent antimycobacterial activity against Mycobacterium tuberculosis, showcasing their potential as antitubercular agents with low cytotoxicity profiles (Marvadi et al., 2019). Similarly, quinazoline derivatives were synthesized and exhibited significant antifungal and antibacterial activities, further emphasizing the wide-ranging applications of these compounds in addressing infectious diseases (Patel et al., 2007).
Antioxidant and Anti-Diabetic Activities
Research on novel chloroquinoline derivatives has highlighted their promising antioxidant and anti-diabetic properties. These compounds were found to exhibit significant antioxidant activity, potentially offering a new approach to managing high glucose levels and diabetes (Murugavel et al., 2017). Such studies underscore the therapeutic potential of chloroquinoline and related derivatives in chronic disease management.
Anti-Inflammatory and Analgesic Activities
The anti-inflammatory and analgesic activities of 7-Chloro-4-(Piperazin-1-yl) Quinoline Derivative have been demonstrated through both in-vitro and in-vivo models. This compound showed significant inhibition of nitric oxide release in murine macrophage models and exhibited profound peripheral and central analgesic effects in mouse models, suggesting its potential as an effective treatment for inflammation and pain (Aboutabl et al., 2020).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-[4-[4-[6-chloro-3-(morpholine-4-carbonyl)quinolin-4-yl]piperazin-1-yl]phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27ClN4O3/c1-18(32)19-2-5-21(6-3-19)29-8-10-30(11-9-29)25-22-16-20(27)4-7-24(22)28-17-23(25)26(33)31-12-14-34-15-13-31/h2-7,16-17H,8-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAYLNLNLRAYMQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C3=C4C=C(C=CC4=NC=C3C(=O)N5CCOCC5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tert-butyl 3-[methyl(pyridin-3-ylmethyl)amino]propanoate](/img/structure/B2712009.png)
![3-Propyl-1-(propylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2712012.png)
![2-amino-N-[(2,4-dimethoxyphenyl)methyl]pyridine-3-carboxamide](/img/structure/B2712013.png)
![2,5-difluoro-4-[(prop-2-enamido)methyl]benzoic acid](/img/structure/B2712015.png)
![7-hexyl-1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2712016.png)
![8-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid](/img/structure/B2712019.png)
![N-(2,3-dimethylphenyl)-2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B2712020.png)




![N-[2-(3-{[(cyclopentylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]-4-ethoxybenzamide](/img/structure/B2712029.png)
